Phenyl[1-(n-succinylamino)pentyl]phosphonate
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Overview
Description
PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE is a dicarboxylic acid monoamide that serves as a hapten and transition state analogue. It contains phenylphosphonate and succinoylamino moieties, making it a unique compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE involves the reaction of phenylphosphonic dichloride with N-succinylaminopentanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Serves as a hapten in immunological studies to elicit immune responses.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE involves its role as a hapten, which binds to larger carrier molecules such as proteins to elicit an immune response. The compound’s phenylphosphonate moiety interacts with specific molecular targets, leading to the activation of immune pathways .
Comparison with Similar Compounds
Similar Compounds
- PHENYL[1-(N-SUCCINYLAMINO)BUTYL]PHOSPHONATE
- PHENYL[1-(N-SUCCINYLAMINO)HEXYL]PHOSPHONATE
- PHENYL[1-(N-SUCCINYLAMINO)OCTYL]PHOSPHONATE
Uniqueness
PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE is unique due to its specific chain length and the presence of both phenylphosphonate and succinoylamino moieties. This combination provides distinct chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C15H22NO6P |
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Molecular Weight |
343.31 g/mol |
IUPAC Name |
4-[[(1R)-1-[hydroxy(phenoxy)phosphoryl]pentyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22NO6P/c1-2-3-9-14(16-13(17)10-11-15(18)19)23(20,21)22-12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t14-/m1/s1 |
InChI Key |
FJQWWGCHPFSERW-CQSZACIVSA-N |
Isomeric SMILES |
CCCC[C@H](NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |
SMILES |
CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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